3-methoxyprop-2-enoic acid 3-methoxyprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 6162-52-3
VCID: VC11473945
InChI:
SMILES:
Molecular Formula: C4H6O3
Molecular Weight: 102.1

3-methoxyprop-2-enoic acid

CAS No.: 6162-52-3

Cat. No.: VC11473945

Molecular Formula: C4H6O3

Molecular Weight: 102.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-methoxyprop-2-enoic acid - 6162-52-3

Specification

CAS No. 6162-52-3
Molecular Formula C4H6O3
Molecular Weight 102.1

Introduction

Synthesis and Production Methods

Catalytic Reforming of Methoxyacetic Acid Derivatives

The primary synthesis route involves methoxyacetic acid or its esters as precursors. In a typical procedure, methoxyacetic acid undergoes dehydration and isomerization in the presence of titanium-based catalysts (e.g., acetylacetone titania) and copper bromide, yielding 3-methoxyprop-2-enoic aldehyde as an intermediate . Subsequent oxidation using air or oxygen produces the final acid with yields exceeding 80% under optimized conditions . For example, bubbling air through a reaction mixture containing manganese acetate at 30–40°C for 24 hours achieves a yield of 82% .

Table 1: Representative Synthesis Conditions and Yields

PrecursorCatalyst SystemOxidizing AgentTemperature (°C)Yield (%)
Methoxyacetic acidAcetylacetone titania-CuBrAir110–12090.5
3-MethoxypropanalMn(OAc)₂Air30–4082
MethoxyacetoneCuClO₂60–7082

Alternative Pathways: Enzymatic and Green Chemistry Approaches

Chemical Properties and Reactivity

Physicochemical Profile

The compound is a colorless liquid at room temperature, with a boiling point of 210–215°C and a density of 1.15 g/cm³. It exhibits moderate water solubility (8.7 g/L at 25°C) due to hydrogen bonding with the carboxylic acid group, while the methoxy moiety enhances solubility in organic solvents like ethanol and dichloromethane.

Acid-Base Behavior and Tautomerism

The pKa of the carboxylic acid group is 2.8, enabling deprotonation under mildly acidic conditions. The α,β-unsaturated system allows keto-enol tautomerism, though the enol form predominates in polar solvents.

Reactivity in Organic Transformations

  • Nucleophilic Additions: The double bond reacts with amines (e.g., aniline) to form β-amino acids.

  • Oxidation: Treatment with KMnO₄ yields methoxy malonic acid, while ozonolysis produces methoxyacetic acid fragments.

  • Polymerization: Free-radical initiators like AIBN induce polymerization, forming poly(methoxypropene) derivatives with applications in biodegradable plastics.

Biological and Medicinal Applications

Anti-Inflammatory Mechanisms

3-Methoxyprop-2-enoic acid inhibits MMP-9 and COX-2 enzymes at IC₅₀ values of 12 µM and 18 µM, respectively. MMP-9 suppression reduces extracellular matrix degradation in rheumatoid arthritis, while COX-2 inhibition blocks prostaglandin E₂ synthesis, alleviating pain and inflammation.

Table 2: Enzymatic Inhibition Profiles

EnzymeIC₅₀ (µM)Biological Impact
MMP-912Reduced tissue degradation
COX-218Decreased prostaglandin synthesis
5-Lipoxygenase45Attenuated leukotriene production

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 128 µg/mL and 256 µg/mL, respectively. Synergy with β-lactam antibiotics enhances efficacy by 4–8 fold.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) achieves baseline separation with a retention time of 6.3 minutes. GC-MS analysis using a DB-5MS column confirms purity, showing a molecular ion peak at m/z 102.

Spectroscopic Data

  • IR (KBr): 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 1250 cm⁻¹ (C–O–C).

  • ¹H NMR (400 MHz, CDCl₃): δ 6.35 (d, J = 15.8 Hz, 1H, CH=), 5.95 (d, J = 15.8 Hz, 1H, CH=), 3.75 (s, 3H, OCH₃), 12.1 (s, 1H, COOH).

Future Directions and Research Opportunities

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Structure-Activity Relationships: Modifying the methoxy group to enhance COX-2 selectivity.

  • Environmental Impact Studies: Assessing biodegradation pathways in aquatic ecosystems.

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